tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate
Overview
Description
tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate: is a chemical compound with the molecular formula C11H13BrN4O2 and a molecular weight of 313.15 g/mol . This compound is part of the triazolo-pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate typically involves the reaction of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine with tert-butyl carbamate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazolo-pyridine moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products:
Substitution Reactions: Products include various substituted triazolo-pyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazolo-pyridine moiety.
Scientific Research Applications
Chemistry: tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The triazolo-pyridine moiety is known to bind to active sites of enzymes, thereby inhibiting their function . This interaction can disrupt various biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Uniqueness: tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate is unique due to the presence of both the tert-butyl carbamate and the bromo-triazolo-pyridine moieties. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)13-7-4-5-16-8(6-7)14-9(12)15-16/h4-6H,1-3H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKQXJJQXAXGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=NN2C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.